1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone
Description
1-(4-(((1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a pyridin-3-yloxy substituent at the 3-position, a sulfonyl linker bridging the bicyclic system to a phenyl ring, and an ethanone group at the para position of the phenyl ring.
Properties
IUPAC Name |
1-[4-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14(23)15-4-8-20(9-5-15)27(24,25)22-16-6-7-17(22)12-19(11-16)26-18-3-2-10-21-13-18/h2-5,8-10,13,16-17,19H,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCAPOQSCOVXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, including the formation of the bicyclic core, introduction of the pyridine moiety, and sulfonylation. Common synthetic routes may include:
Formation of the bicyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the pyridine moiety: This can be achieved through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound’s bicyclic structure and functional groups may enable it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Linkers
- The target compound’s sulfonyl group (electron-withdrawing) enhances stability and polar interactions compared to sulfanyl (thioether) derivatives, which are less oxidized and more lipophilic .
- highlights that sulfanyl-containing analogs (e.g., 3-(2-pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride) exhibit reduced hydrogen-bonding capacity but improved membrane permeability due to lower polarity .
Halogen Substituents
Heterocyclic Modifications
- The pyridin-3-yloxy group in the target compound offers π-π stacking and hydrogen-bonding capabilities, contrasting with pyridinylsulfanyl () or triazole () substituents, which prioritize different electronic and steric profiles .
- Nitro groups () are rare in drug-like molecules due to toxicity concerns but may serve as intermediates for prodrug activation in targeted therapies .
Stereochemical Considerations
- The (1R,5S) configuration in the target compound ensures optimal spatial orientation of the pyridin-3-yloxy and sulfonyl groups for target engagement. ’s (1R,5S) diastereomer shows distinct crystallographic data, underscoring the role of stereochemistry in activity .
Research Findings and Implications
- Antimicrobial Activity : Compounds with halogenated phenyl groups (e.g., ) demonstrate antibacterial efficacy, likely due to enhanced membrane penetration and target inhibition .
- Kinase Inhibition Potential: The trifluoromethylphenyl derivative () and the target compound’s sulfonyl-pyridinyloxy motif suggest applicability in kinase inhibition, leveraging the bicyclic system’s rigidity for ATP-binding pocket interactions .
- Solubility and Bioavailability: Hydrochloride salts () and ethanone/methanone termini () balance solubility and lipophilicity, critical for pharmacokinetic optimization .
Biological Activity
1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone, also known by its chemical identifiers and synonyms, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.5 g/mol. The structure features a bicyclic system linked to a pyridine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F3N2O3S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone |
| CAS Number | 1235865-77-6 |
The compound exhibits its biological activity primarily through modulation of specific receptor pathways and enzymatic interactions:
- Receptor Binding : It has been shown to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction may contribute to its potential neuroprotective effects.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes related to inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Biological Activity
The biological activities of this compound have been explored in various studies:
Antitumor Activity
Research indicates that the compound demonstrates significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Animal models have suggested that the compound may provide neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions such as Alzheimer's disease.
Anti-inflammatory Properties
In vivo studies have demonstrated that treatment with this compound reduces markers of inflammation in models of arthritis and other inflammatory disorders.
Case Studies
Several case studies highlight the efficacy and safety profile of 1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone:
- Study on Cancer Cell Lines : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Neuroprotection in Animal Models : In a mouse model of neurodegeneration, administration of the compound significantly improved cognitive function as measured by behavioral tests, alongside a reduction in biomarkers associated with neuronal damage.
- Inflammation Model : In an induced arthritis model, the compound reduced paw swelling and systemic inflammatory markers compared to control groups, suggesting a robust anti-inflammatory effect.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Bicyclic Core Formation : Cyclization under high-pressure conditions to construct the 8-azabicyclo[3.2.1]octane framework. Temperature control (e.g., 80–120°C) and solvent selection (e.g., dichloromethane or THF) are critical to avoid side reactions .
- Sulfonylation : Reaction of the bicyclic amine with a sulfonyl chloride derivative, requiring anhydrous conditions and a base (e.g., triethylamine) to drive the reaction .
- Pyridinyloxy Group Introduction : Nucleophilic aromatic substitution (SNAr) at the 3-position of the bicyclic system, optimized using a polar aprotic solvent (e.g., DMF) and elevated temperatures (~100°C) .
Key Challenges : Competing side reactions during sulfonylation and steric hindrance during pyridinyloxy substitution. Purification via HPLC or recrystallization is often required to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for verifying the bicyclic framework, sulfonyl group, and pyridinyloxy substituents. For example, the sulfonyl group exhibits distinct C NMR shifts at ~110–120 ppm .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient elution .
- Stereochemical Analysis : X-ray crystallography or chiral HPLC may resolve the (1R,5S) configuration, particularly if racemization occurs during synthesis .
Q. How can researchers optimize reaction yields for the sulfonylation step?
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances sulfonyl group transfer efficiency .
- Solvent Optimization : Anhydrous dichloromethane minimizes hydrolysis of the sulfonyl chloride intermediate.
- Stoichiometric Control : A 1.2:1 molar ratio of sulfonyl chloride to bicyclic amine reduces unreacted starting material .
Advanced Research Questions
Q. What strategies address stereochemical instability during synthesis?
The bicyclic system’s stereochemistry is sensitive to reaction conditions. Solutions include:
- Low-Temperature Quenching : Rapid cooling after cyclization prevents epimerization .
- Chiral Auxiliaries : Temporary protecting groups (e.g., Boc) can stabilize the (1R,5S) configuration during sulfonylation .
- In Silico Modeling : Density functional theory (DFT) calculations predict energy barriers for stereochemical inversion, guiding solvent and temperature selection .
Q. How can computational methods predict biological target interactions?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The pyridinyloxy group’s electron-rich oxygen may form hydrogen bonds with catalytic residues .
- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on the sulfonyl group’s role in hydrophobic pocket interactions .
- QSAR Studies : Correlate substituent variations (e.g., pyridinyl vs. triazolyl) with activity data to identify pharmacophores .
Q. How to resolve contradictory data in pharmacological studies?
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm target specificity .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity measurements .
- Batch Consistency Checks : Ensure synthetic reproducibility via H NMR and HPLC to rule out impurities as confounding factors .
Q. What are the implications of the sulfonyl group’s electronic properties on reactivity?
The sulfonyl group acts as a strong electron-withdrawing group (EWG), influencing:
- Nucleophilic Attack : Enhances electrophilicity at the para-position of the phenyl ring, facilitating SNAr reactions .
- Redox Stability : Reduces susceptibility to oxidative degradation compared to thioether analogs .
- Crystallinity : Improves crystal lattice stability, aiding X-ray diffraction analysis .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Bicyclic Formation | 100°C, DCM, 12 h | 75% → 89% | |
| Sulfonylation | DMAP, 0°C, anhydrous DCM | 60% → 82% | |
| Pyridinyloxy Substitution | DMF, 100°C, 24 h | 50% → 70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
